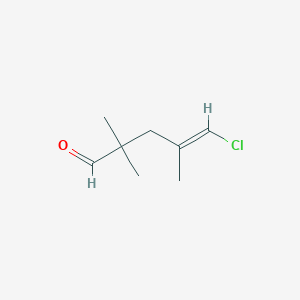

5-Chloro-2,2,4-trimethylpent-4-enal

Description

5-Chloro-2,2,4-trimethylpent-4-enal is a chlorinated aliphatic aldehyde featuring a branched carbon skeleton with a conjugated double bond (pent-4-enal) and three methyl substituents. Its structure combines reactivity from the aldehyde group with steric effects from the methyl groups and electronic influences from the chlorine atom.

Properties

Molecular Formula |

C8H13ClO |

|---|---|

Molecular Weight |

160.64 g/mol |

IUPAC Name |

(E)-5-chloro-2,2,4-trimethylpent-4-enal |

InChI |

InChI=1S/C8H13ClO/c1-7(5-9)4-8(2,3)6-10/h5-6H,4H2,1-3H3/b7-5+ |

InChI Key |

PZYPIYNEZLLZIN-FNORWQNLSA-N |

Isomeric SMILES |

C/C(=C\Cl)/CC(C)(C)C=O |

Canonical SMILES |

CC(=CCl)CC(C)(C)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,2,4-trimethylpent-4-enal typically involves the chlorination of 2,2,4-trimethylpent-4-enal. This can be achieved through the use of chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and to ensure selectivity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,2,4-trimethylpent-4-enal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

Oxidation: 5-Chloro-2,2,4-trimethylpentanoic acid.

Reduction: 5-Chloro-2,2,4-trimethylpent-4-enol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2,2,4-trimethylpent-4-enal has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2,2,4-trimethylpent-4-enal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Key Differences :

- Aldehyde vs. Ketone/Ketal: The aldehyde group in this compound confers higher reactivity toward nucleophiles (e.g., in condensation reactions) compared to the stabilized ketal in 5-Chloro-2-pentanone ethylene ketal .

- Alkyne vs. Alkene: 5-Chloro-1-pentyne’s terminal alkyne enables metal-catalyzed coupling (e.g., Sonogashira), while the conjugated alkene in the target compound may participate in Diels-Alder or electrophilic additions .

Physical and Chemical Properties

| Property | This compound | 5-Chloro-2-pentanone ethylene ketal | (S,E)-5-Chloro-2-isopropylpent-4-enoic acid |

|---|---|---|---|

| Boiling Point | Not reported (estimated >150°C) | Not reported (liquid at room temp) | Not reported |

| Density | ~1.0–1.1 g/cm³ (estimated) | 1.09 g/cm³ | ~1.2 g/cm³ (estimated) |

| Solubility | Likely polar organic solvents | Soluble in ethers, chlorinated solvents | Soluble in polar aprotic solvents (e.g., DMF) |

| Stability | Air-sensitive (aldehyde oxidation) | Stable due to ketal protection | Stable as carboxylic acid |

Notable Trends:

- The aldehyde group in the target compound may render it prone to oxidation or polymerization, necessitating inert storage conditions. In contrast, the ketal-protected ketone and carboxylic acid derivatives exhibit enhanced stability .

Biological Activity

5-Chloro-2,2,4-trimethylpent-4-enal is an organic compound with notable biological activities linked to its chemical structure and functional groups. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorinated aldehyde group attached to a branched alkene. The molecular formula is , and it features a double bond that contributes to its reactivity in biological systems.

The biological activity of this compound primarily stems from its aldehyde functional group. Aldehydes are known to interact with various biological molecules, including proteins and nucleic acids. The compound can undergo nucleophilic attack due to the electrophilic nature of the carbonyl carbon, leading to potential modifications in cellular components.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit specific enzymes through covalent modification.

- Antimicrobial Activity : Its structure suggests potential efficacy against microbial pathogens.

Case Studies

- Antibacterial Efficacy : In a study assessing short-chain aldehydes against foodborne pathogens, compounds with similar characteristics to this compound demonstrated significant inhibition of Salmonella enterica at low concentrations under acidic conditions. This suggests that environmental factors can enhance its antimicrobial effectiveness .

- Biofilm Disruption : Another study highlighted the ability of aldehyde-containing compounds to disrupt biofilm formation in various bacterial species. The structural features of these compounds were found to correlate with their effectiveness in preventing biofilm development .

Toxicity and Safety Profile

While the biological activity of this compound is promising, it is essential to consider its toxicity profile. Aldehydes can be irritants and may pose risks at high concentrations. Safety data sheets recommend handling this compound with care due to potential respiratory and skin irritation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.